Product packaging for Dehydroisocoproporphyrinogen(Cat. No.:CAS No. 86154-18-9)

Dehydroisocoproporphyrinogen

Cat. No.: B1257652
CAS No.: 86154-18-9
M. Wt: 652.7 g/mol
InChI Key: WFGYAKUWXOQPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroisocoproporphyrinogen is a pentacarboxylic acid porphyrinogen intermediate in the heme and chlorophyll biosynthetic pathways . It is formed during the stepwise decarboxylation of uroporphyrinogen III to coproporphyrinogen III, a reaction catalyzed by the enzyme uroporphyrinogen decarboxylase. This compound is of significant interest in research focused on enzymatic mechanisms, metabolic disorders such as the porphyrias, and the fundamental study of tetrapyrrole metabolism. Our product is supplied as a high-purity reagent to ensure reliable and reproducible results in your investigative studies. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36N4O8 B1257652 Dehydroisocoproporphyrinogen CAS No. 86154-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86154-18-9

Molecular Formula

C36H36N4O8

Molecular Weight

652.7 g/mol

IUPAC Name

3-[13,18-bis(2-carboxyethyl)-17-(carboxymethyl)-8-ethenyl-3,7,12-trimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C36H36N4O8/c1-5-20-17(2)25-13-26-18(3)21(6-9-33(41)42)29(38-26)15-31-23(8-11-35(45)46)24(12-36(47)48)32(40-31)16-30-22(7-10-34(43)44)19(4)27(39-30)14-28(20)37-25/h5,13-16,37,40H,1,6-12H2,2-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

WFGYAKUWXOQPHP-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)CC(=O)O)C(=C3C)CCC(=O)O)C=C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)CC(=O)O)C(=C3C)CCC(=O)O)C=C

Synonyms

dehydroisocoproporphyrinogen

Origin of Product

United States

Historical Perspectives on Dehydroisocoproporphyrinogen Research and Understanding

Early Recognition of Aberrant Porphyrin Metabolites

The history of porphyria research dates back to the late 19th and early 20th centuries, with early descriptions of patients exhibiting symptoms like photosensitivity and discolored urine. physicalrules.complasticsurgerykey.com In 1874, Schultz described a patient with photosensitivity and dark urine, and in 1911, Günther was the first to propose that porphyrins were the cause of the dark urine color. plasticsurgerykey.com These early clinical observations laid the groundwork for the later discovery of specific porphyrin molecules. The "inborn errors of metabolism" concept, introduced by Garrod in 1923, provided a theoretical framework for understanding how genetic defects could lead to the accumulation of metabolic intermediates. physicalrules.com

The classification of porphyrias evolved over time. Günther initially categorized them into several types, which was later revised by Waldenström who distinguished between porphyria congenita, acuta, and cutanea tarda (PCT), the latter describing cases with late-onset skin lesions. wiley.com It was within the context of studying these diseases, particularly PCT, that scientists began to identify unusual porphyrin excretion patterns, hinting at the existence of metabolites that were not part of the primary, linear pathway of heme synthesis. nih.govhelsinki.fi The observation of abnormal porphyrin excretion in the urine of a patient with lead poisoning was noted as early as 1892. physicalrules.com These findings collectively pointed towards the existence of alternative or "aberrant" metabolic byproducts in certain pathological states.

Elucidation of Dehydroisocoproporphyrinogen as a Specific Intermediate

The identification of this compound as a distinct chemical entity was a significant step forward. Research demonstrated that in conditions where the enzyme uroporphyrinogen decarboxylase (UROD) is deficient, such as in porphyria cutanea tarda (PCT), the normal heme synthesis pathway is disrupted. plasticsurgerykey.comwordpress.com This deficiency leads to the accumulation of the substrate 5-carboxylate porphyrinogen (B1241876) III. wordpress.com

It was discovered that another enzyme, coproporphyrinogen oxidase (CPO), could act on this accumulated pentacarboxylate porphyrinogen. nih.govscielo.br This enzymatic action involves the oxidative decarboxylation of the 5-carboxyl porphyrinogen to produce this compound. plasticsurgerykey.comscielo.br The structure of the related porphyrin, dehydroisocoproporphyrin, was confirmed using techniques such as proton NMR spectroscopy and mass spectrometry. nih.gov This compound is then typically excreted in the bile and can be converted to isocoproporphyrin (B1205907) by intestinal bacteria. cyberderm.netriordanclinic.org The characteristic elevation of isocoproporphyrin in the feces of PCT patients is a direct consequence of the formation of its precursor, this compound. plasticsurgerykey.comhelsinki.fi

Evolution of Concepts Regarding "Abnormal" or "Side Pathway" in Heme Synthesis

The discovery of this compound was pivotal in changing the perception of heme biosynthesis from a simple linear pathway to a more complex metabolic network with potential branches. The formation of this compound demonstrated that under certain pathological conditions, an alternative or "abnormal" metabolic route becomes significant. nih.govscielo.br

In porphyria cutanea tarda, an inversion in the typical sequence of enzyme action occurs, where coproporphyrinogen oxidase acts on pentacarboxylate porphyrinogen before uroporphyrinogen decarboxylase can fully process it. scielo.br This leads to the formation of this compound, which is then considered part of a side pathway. researchgate.net This intermediate can then be further metabolized. nih.govscielo.br For instance, it can be acted upon by uroporphyrinogen decarboxylase to form harderoporphyrinogen (B1204129), which is a normal intermediate in heme synthesis, thereby allowing the molecule to re-enter the main pathway. plasticsurgerykey.comnih.gov Alternatively, it can be hydrated to form isocoproporphyrinogen, leading to the excretion of isocoproporphyrins. scielo.br This concept of a "side pathway" helped explain the specific biochemical profile observed in patients with certain types of porphyria and supported the hypothesis that an abnormal route for heme biosynthesis is possible in humans under specific conditions like PCT. nih.govscielo.br

Biosynthesis and Intermediary Metabolism of Dehydroisocoproporphyrinogen

Precursor Compounds and Primary Origin in Heme Biosynthesis

The journey to Dehydroisocoproporphyrinogen begins within the standard heme biosynthesis pathway, a fundamental process for the production of heme, a vital component of hemoglobin and various enzymes. nih.govfrontierspecialtychemicals.com The direct precursor to the alternative pathway that generates this compound is Pentacarboxylate porphyrinogen (B1241876) III . nih.govnih.govacs.orgacs.orgresearchgate.net

Heme synthesis is a multi-step process involving eight different enzymes. nih.govfrontierspecialtychemicals.com It commences with the condensation of glycine (B1666218) and succinyl CoA and proceeds through a series of intermediates. wordpress.comresearchgate.net A key intermediate, Uroporphyrinogen III , is sequentially decarboxylated by the enzyme Uroporphyrinogen decarboxylase (UROD) , leading to the formation of Coproporphyrinogen III . utah.edunih.govwikipedia.org This process involves the removal of four carboxyl groups in a stepwise manner, generating hepta-, hexa-, and pentacarboxylate porphyrinogens as intermediates. nih.govscribd.com Under normal physiological conditions, the decarboxylation is thought to occur in an orderly, clockwise fashion. acs.orgresearchgate.net Pentacarboxylate porphyrinogen III is the final intermediate before the formation of Coproporphyrinogen III in the main pathway. acs.orgnih.gov

Enzymatic Formation from Pentacarboxylate Porphyrinogen III

The formation of this compound represents a deviation from the primary heme synthesis pathway and is catalyzed by the enzyme Coproporphyrinogen oxidase (CPO) acting on an alternative substrate. nih.govnih.govresearchgate.netplasticsurgerykey.com This typically occurs under conditions where the normal enzymatic activity of UROD is compromised. wordpress.complasticsurgerykey.comscielo.br

Role of Uroporphyrinogen Decarboxylase (UROD) Impairment

A deficiency in the activity of Uroporphyrinogen decarboxylase (UROD) is a hallmark of porphyria cutanea tarda (PCT), the most common form of porphyria. medlineplus.govporphyriafoundation.orgmedscape.com This impairment, which can be inherited or acquired, leads to the accumulation of uroporphyrinogen and its partially decarboxylated intermediates, including pentacarboxylate porphyrinogen III, primarily in the liver. nih.govwordpress.comnih.gov When the concentration of pentacarboxylate porphyrinogen III increases due to UROD deficiency, it becomes a more available substrate for another enzyme in the pathway. researchgate.networdpress.com

Catalytic Action of Coproporphyrinogen Oxidase (CPO) on Alternative Substrates

Coproporphyrinogen oxidase (CPO), the sixth enzyme in the heme synthesis pathway, normally catalyzes the oxidative decarboxylation of Coproporphyrinogen III to Protoporphyrinogen (B1215707) IX. nih.govwikipedia.orgresearchgate.net However, when pentacarboxylate porphyrinogen III accumulates, CPO can act on this alternative substrate. nih.govresearchgate.netplasticsurgerykey.com CPO catalyzes the oxidative decarboxylation of pentacarboxylate porphyrinogen III to form This compound . nih.govplasticsurgerykey.comscielo.br

Research has shown that of the four possible type III pentacarboxylate porphyrinogen isomers, only one is a substrate for CPO, leading to the formation of dehydroisocoproporphyrin. nih.govresearchgate.net The kinetic parameters of this reaction have been studied, indicating that while pentacarboxylate porphyrinogen III is a poorer substrate than the natural substrate, Coproporphyrinogen III, the reaction is significant enough to support an alternative pathway for heme biosynthesis, especially in conditions like PCT. nih.gov The ratio of pentacarboxylate porphyrinogen III to coproporphyrinogen III in the liver cells is thought to determine the relative rates of formation of this compound and protoporphyrinogen IX. researchgate.net

Subsequent Transformations and Metabolic Fates of this compound

Once formed, this compound does not accumulate but undergoes further transformations, leading to the formation of other porphyrin derivatives that are characteristic of certain porphyrias. nih.govscielo.br

Spontaneous Oxidation to Isocoproporphyrinogen and Isocoproporphyrin (B1205907)

This compound can be further metabolized. One significant fate is its spontaneous, non-enzymatic hydration to form Isocoproporphyrinogen . plasticsurgerykey.com This compound is then readily oxidized to Isocoproporphyrin . nih.govplasticsurgerykey.com Isocoproporphyrin is characteristically found in high levels in the feces of patients with porphyria cutanea tarda. plasticsurgerykey.comporphyriafoundation.org Like other porphyrinogens, the oxidation to the corresponding porphyrin can occur spontaneously. plasticsurgerykey.com

Potential Conversion to Harderoporphyrinogen (B1204129) and Re-entry into Canonical Pathway

Under certain metabolic conditions, particularly those leading to the accumulation of pentacarboxylic porphyrinogen III, an alternative pathway for heme synthesis becomes significant. This pathway facilitates the conversion of this compound into harderoporphyrinogen, a recognized intermediate of the canonical heme biosynthesis pathway, thereby allowing it to re-enter mainstream metabolism.

This metabolic diversion is most prominent in conditions of uroporphyrinogen decarboxylase (UROD) deficiency, such as Porphyria Cutanea Tarda (PCT). utah.eduscielo.br In this state, the normal decarboxylation sequence is hindered, causing the upstream substrate, 5-carboxyl porphyrinogen III, to accumulate. scielo.br This accumulation leads to an inversion in the typical action sequence of the enzymes involved. scielo.br

The mitochondrial enzyme coproporphyrinogen oxidase (CPOX), which normally metabolizes coproporphyrinogen III, acts on the accumulated 5-carboxyl porphyrinogen III. scielo.brnih.gov This enzymatic action results in the oxidative decarboxylation of pentacarboxyl porphyrinogen III to form this compound. scielo.brnih.gov

Subsequently, the cytosolic enzyme uroporphyrinogen decarboxylase (UROD) catalyzes the decarboxylation of this compound. scielo.brplasticsurgerykey.com This step yields harderoporphyrinogen, a tricarboxylic porphyrinogen. nih.govplasticsurgerykey.com Harderoporphyrinogen is a standard intermediate in the heme synthesis pathway, and its formation from this compound effectively salvages the molecule, allowing it to proceed along the conventional route to protoporphyrinogen IX and ultimately, heme. scielo.brplasticsurgerykey.com

The existence of this alternative route has been supported by research in various models. Studies using mutants of Saccharomyces cerevisiae with partial UROD deficiency have demonstrated the viability of this alternative pathway for heme synthesis. nih.gov Furthermore, research involving rat liver mitochondria has provided kinetic data on the initial step of this shunt.

Detailed Research Findings

Research has shown that the conversion of pentacarboxylate porphyrinogen III to this compound is catalyzed by coproporphyrinogen oxidase. The table below summarizes the kinetic parameters of this reaction as observed in rat liver mitochondria.

Table 1: Kinetic Data for this compound Formation

Substrate Enzyme Product Organism/System Apparent Km (μM)
Pentacarboxylate Porphyrinogen III Coproporphyrinogen Oxidase This compound Rat Liver Mitochondria 29

Data sourced from mixed-substrate experiments indicating the Michaelis constant (Km) for the reaction. researchgate.net

This re-entry mechanism highlights the metabolic flexibility of the heme synthesis pathway, providing a route to continue heme production even when a primary enzyme's function is compromised.

Enzymology and Mechanistic Aspects of Dehydroisocoproporphyrinogen Metabolism

Coproporphyrinogen Oxidase (CPO) Kinetics and Substrate Specificity in Dehydroisocoproporphyrinogen Formation

Coproporphyrinogen oxidase (CPO) is the sixth enzyme in the heme biosynthetic pathway, responsible for the sequential oxidative decarboxylation of the propionate (B1217596) groups on rings A and B of coproporphyrinogen III to form protoporphyrinogen (B1215707) IX. nih.govd-nb.info This process occurs via a monovinyl intermediate known as harderoporphyrinogen (B1204129). nih.govd-nb.info In aerobic organisms, this reaction requires molecular oxygen. nih.gov There are two distinct, unrelated types of CPOs: the oxygen-dependent HemF found in eukaryotes and some bacteria, and the oxygen-independent HemN present in most bacteria. d-nb.info

The conversion of the propionate side chains of coproporphyrinogen III into vinyl groups involves an oxidative decarboxylation reaction. d-nb.infonih.gov In the oxygen-dependent mechanism, it is proposed that the reaction proceeds stepwise, with the propionate group at position 2 being converted to a β-hydroxypropionate intermediate before the group at position 4. nih.gov The formation of harderoporphyrinogen from the decarboxylation of the 2-propionate group occurs at approximately twice the rate of protoporphyrinogen IX formation. nih.gov It is suggested that both decarboxylation events occur at the same active site, with the molecule rotating after the first decarboxylation to facilitate the second. nih.gov

A proposed mechanism involves a tyrosyl radical abstracting a hydrogen atom from the propionate group, leading to the formation of a carbon radical that is stabilized by the tetrapyrrole ring. nih.gov In the case of the oxygen-independent HemN, a radical SAM enzyme, a 5'-deoxyadenosyl radical initiates the decarboxylation. researchgate.net

Kinetic studies of human coproporphyrinogen oxidase have been conducted to understand its substrate recognition and catalytic efficiency. The Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, provides insight into the enzyme's affinity for its substrate.

Kinetic Parameters of Coproporphyrinogen Oxidase and Related Enzymes
EnzymeSubstrateKm (µM)kcat (min⁻¹)Source
Human Coproporphyrinogen OxidaseCoproporphyrinogen-IIISimilar to C-IV- illinoisstate.edu
Human Coproporphyrinogen OxidaseCoproporphyrinogen-IVSimilar to C-III- illinoisstate.edu
Priestia megaterium CgoNCoproporphyrinogen III3.950.63 researchgate.netfrontiersin.org
YtpQ (with Cobalt)Coproporphyrinogen3714 uga.edu

The active site of CPO contains several key amino acid residues crucial for substrate binding and catalysis. Site-directed mutagenesis studies on human CPO have identified Arginine 262, Arginine 401, and Aspartate 400 as important residues. nih.gov Arginine residues, with their positive charge, are likely candidates for interacting with the negatively charged propionate side chains of coproporphyrinogen III. nih.gov Mutation of Arg262 and Arg401 resulted in a 15-fold and 3-fold increase in the Km for coproporphyrinogen III, respectively, indicating their role in substrate binding. nih.gov

Aspartate 400 is proposed to play a catalytic role by coordinating with the central pyrrole (B145914) NH groups, stabilizing a bowl-shaped conformation of the substrate and facilitating the deprotonation of the A ring, which initiates the oxidative decarboxylation. nih.govresearchgate.net This is supported by the structure of uroporphyrinogen decarboxylase, where a similar interaction with an aspartate residue is observed. researchgate.net Additionally, at least one tyrosine residue is believed to be involved in the active site, participating in the initial oxidation of the propionate group. nih.gov In the oxygen-independent HemN, a conserved G-rich motif (G20PRYTSYPTA29) is thought to be involved in substrate recognition. embopress.org

Uroporphyrinogen Decarboxylase (UROD) Function and Dysfunction

Uroporphyrinogen decarboxylase (UROD) is the fifth enzyme in the heme biosynthetic pathway, catalyzing the sequential removal of the four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III to produce coproporphyrinogen III. nih.govembopress.orgmedlineplus.gov This enzyme is essential for life, and its deficiency leads to the most common human porphyria, porphyria cutanea tarda (PCT). nih.govembopress.org

Human UROD is a homodimer with each monomer consisting of a single domain with a (β/α)8-barrel structure. embopress.org A deep active site cleft is formed by loops at the C-terminal ends of the barrel strands. embopress.orgebi.ac.uk Unlike most decarboxylases, UROD functions without a prosthetic group or cofactor. nih.govnih.gov The enzyme can use both uroporphyrinogen I and III as substrates. uniprot.org

The crystal structure of human UROD reveals that the dimer arrangement juxtaposes the active site clefts of the two monomers, suggesting a functional interaction. embopress.orgebi.ac.uk Several conserved residues are clustered in the active site, including Asp86, which is believed to be crucial for catalysis. nih.govembopress.org Asp86 likely contributes to binding and promotes catalysis by stabilizing a positive charge on a reaction intermediate through hydrogen bonding with the pyrrole NH groups. nih.gov This central coordination allows the enzyme to bind the initial substrate and all partially decarboxylated intermediates with similar activating interactions, enabling the sequential decarboxylation at a single catalytic center. nih.gov Other important residues in the active site include Arg37, Arg41, Tyr164, and His339. embopress.org

Deficiency in UROD activity leads to the accumulation of uroporphyrin and other highly carboxylated porphyrins, which is the hallmark of porphyria cutanea tarda (PCT). embopress.orgporphyriafoundation.org In familial PCT (F-PCT), mutations in the UROD gene lead to a roughly 50% reduction in enzyme activity in all tissues. researchgate.netmsdmanuals.com However, this partial deficiency is often not sufficient to cause clinical symptoms on its own; additional factors are required to decrease hepatic UROD activity to below 25% of normal. msdmanuals.comnih.gov

The reduced activity of UROD causes a buildup of its substrate, uroporphyrinogen III. nih.gov This accumulated uroporphyrinogen can be oxidized to uroporphyrin and other partially decarboxylated porphyrins, such as heptacarboxyl porphyrin. porphyriafoundation.orgnih.gov These porphyrins accumulate in the liver and are then transported to the skin, causing the characteristic photosensitivity and skin lesions of PCT. porphyriafoundation.orgnih.gov In some instances, the accumulated this compound may be decarboxylated by UROD to form harderoporphyrinogen, allowing it to re-enter the normal heme synthesis pathway. plasticsurgerykey.com Hepatoerythropoietic porphyria (HEP) is a more severe, homozygous form of UROD deficiency, where enzyme activity is typically less than 10% of normal. plasticsurgerykey.comnih.gov

Interactions with Other Enzymes of the Heme Biosynthesis Pathway

This compound is not a typical intermediate of the canonical heme biosynthesis pathway. Its formation and subsequent metabolism are indicative of an alternative or abnormal route, arising from specific interactions with, or deficiencies in, the enzymes of the standard pathway. The primary enzymes implicated in the metabolism of this compound are Coproporphyrinogen Oxidase and Uroporphyrinogen Decarboxylase.

Interaction with Coproporphyrinogen Oxidase (CPOX)

This compound is generated from the premature action of coproporphyrinogen oxidase (CPOX) on pentacarboxylate porphyrinogen (B1241876) III. nih.govresearchgate.net Under normal physiological conditions, CPOX catalyzes the oxidative decarboxylation of coproporphyrinogen III to form protoporphyrinogen IX. nih.govresearchgate.net However, in certain metabolic disturbances, such as porphyria cutanea tarda (PCT) or hexachlorobenzene (B1673134) poisoning, the substrate specificity of CPOX allows for the metabolism of pentacarboxylate porphyrinogen III. nih.gov

This interaction leads to the formation of this compound, the precursor to isocoproporphyrins often excreted in these conditions. nih.gov Research has shown that pentacarboxylate porphyrinogen III is a substrate for CPOX, and the rate of this compound formation is dependent on the relative concentrations of pentacarboxylate porphyrinogen III and the standard substrate, coproporphyrinogen III, in the hepatocyte. researchgate.net

Kinetic studies on purified human CPOX have provided insights into this interaction. Although pentacarboxylate porphyrinogen III is a slightly poorer substrate than coproporphyrinogen III, it is still effectively metabolized. nih.gov The Michaelis constant (Km) for the formation of protoporphyrinogen IX from coproporphyrinogen III is similar to the Km for the formation of the monovinyl product from pentacarboxylate porphyrinogen III, indicating comparable molecular recognition by the enzyme. nih.gov However, the catalytic efficiency (Kcat) for coproporphyrinogen III is approximately twofold higher. nih.gov

Table 1: Kinetic Parameters of Human Coproporphyrinogen Oxidase with Different Substrates
SubstrateProductKm ValueRelative Kcat ValueSource
Coproporphyrinogen IIIProtoporphyrinogen IXSimilar to Pentacarboxylate Porphyrinogen III~2 nih.gov
Pentacarboxylate Porphyrinogen IIIThis compound29 µM~1 nih.govresearchgate.net

Interaction with Uroporphyrinogen Decarboxylase (UROD)

Following its formation, this compound can be further metabolized by another key enzyme of the heme pathway, uroporphyrinogen decarboxylase (UROD). nih.gov This interaction allows this compound to re-enter a pathway that can lead towards heme synthesis. UROD acts on this compound to produce harderoporphyrinogen, which is a recognized intermediate in the standard heme biosynthesis pathway. nih.gov Harderoporphyrinogen is subsequently a substrate for CPOX, which converts it to protoporphyrinogen IX. researchgate.netnih.gov

This metabolic link supports the hypothesis that an abnormal, alternative route for heme biosynthesis can exist, particularly in conditions where upstream substrates accumulate, such as the partial deficiency of UROD seen in PCT. nih.govnih.gov In mutants of Saccharomyces cerevisiae with partial UROD deficiency, an alternative pathway for heme synthesis proceeding via this compound has been observed. nih.gov

Table 2: Summary of this compound Interactions with Heme Pathway Enzymes
EnzymeInteraction TypeSubstrateProductSignificanceSource
Coproporphyrinogen Oxidase (CPOX)Catalysis (Formation)Pentacarboxylate Porphyrinogen IIIThis compoundForms the entry point into the "isocopro" pathway. nih.gov
Uroporphyrinogen Decarboxylase (UROD)Catalysis (Metabolism)This compoundHarderoporphyrinogenAllows the "isocopro" intermediate to be converted into a standard heme pathway intermediate. nih.gov

The interplay between CPOX and UROD in the context of elevated pentacarboxylate porphyrinogen levels demonstrates the metabolic flexibility of the heme synthesis pathway, while also explaining the biochemical basis for the production of isocoproporphyrins in certain porphyrias.

Analytical Methodologies for the Detection and Quantification of Dehydroisocoproporphyrinogen and Its Metabolites

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating dehydroisocoproporphyrinogen and its isomers from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of porphyrin isomers, including this compound. portlandpress.comexlibrisgroup.comnih.govnih.gov Reversed-phase HPLC is a particularly effective and widely used technique. portlandpress.comnih.govnih.gov This method allows for the simultaneous separation of type I and type III isomers of various carboxylated porphyrins, which is critical for the differential diagnosis of porphyrias. portlandpress.comnih.gov

The separation is typically achieved using a C18 or similar reversed-phase column with a gradient elution system. exlibrisgroup.comresearchgate.net Mobile phases often consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297). portlandpress.comexlibrisgroup.com The use of a gradient, where the solvent composition is changed over time, allows for the elution of a wide range of porphyrins with varying polarities within a single analytical run. portlandpress.comexlibrisgroup.com For instance, a gradient system can separate uroporphyrins, coproporphyrins, and their isomers in a single analysis. portlandpress.comnih.gov

Detection is commonly performed using fluorimetric or UV-visible detectors. exlibrisgroup.comsielc.com Porphyrins exhibit strong native fluorescence, making fluorimetric detection highly sensitive with detection limits in the femtomole range. nih.gov UV-visible detection, often at the Soret band around 400 nm, also provides excellent sensitivity for these compounds. oup.com The retention time of each porphyrin isomer is a key parameter for its identification. oup.com

Quantitative analysis is achieved by comparing the peak areas of the analytes in a sample to those of known standards. nih.gov The development of rapid HPLC methods, with run times of less than 10 minutes, has significantly improved the efficiency of porphyrin analysis. nih.gov

Table 1: HPLC Systems for Porphyrin Isomer Separation

FeatureDescription
Chromatography Type Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) portlandpress.comexlibrisgroup.comnih.govnih.gov
Stationary Phase Octadecylsilyl (C18) or similar non-polar bonded phase exlibrisgroup.comresearchgate.net
Mobile Phase Gradient elution with mixtures of acetonitrile or methanol and an aqueous buffer (e.g., 1 M ammonium acetate, pH 5.16) portlandpress.comexlibrisgroup.com
Detection Fluorimetric detection or UV-Visible spectrophotometry (typically at the Soret band, ~400 nm) exlibrisgroup.comoup.com
Application Simultaneous separation and quantification of type I and III isomers of various porphyrins, including isocoproporphyrins. portlandpress.comnih.gov

Thin-Layer Chromatography (TLC) for Screening and Fractionation

Thin-Layer Chromatography (TLC) serves as a valuable, straightforward, and cost-effective method for the initial screening and fractionation of porphyrins from biological samples like urine and feces. nih.govresearcher.liferesearchgate.net This technique is particularly useful for diagnostic screening in porphyrias. nih.gov

In a typical TLC procedure for porphyrins, the compounds are first extracted from the biological matrix. The extract is then spotted onto a silica (B1680970) gel TLC plate. nih.govd-nb.info The plate is subsequently developed in a chamber containing a suitable solvent system. d-nb.info For the separation of coproporphyrin isomers, a solvent system such as 2,6-dimethylpyridine/water in an ammonia (B1221849) atmosphere has been successfully used. d-nb.info

After development, the separated porphyrin bands are visualized under long-wave ultraviolet (UV) light, where they exhibit distinct fluorescence. nih.govresearchgate.net This allows for the qualitative identification of different porphyrins based on their migration distance (Rf value) and the pattern of the bands. nih.gov While primarily a qualitative or semi-quantitative technique, TLC can be used for preparative purposes to isolate specific porphyrin fractions for further analysis by other methods. portlandpress.com For more accurate quantification, the fluorescent bands can be scraped from the plate, the porphyrins eluted, and then measured by fluorimetry. d-nb.info

Table 2: TLC System for Coproporphyrin Isomer Separation

FeatureDescription
Stationary Phase Silica gel pre-coated thin-layer plates nih.govd-nb.info
Sample Preparation Extraction of porphyrins from urine or feces nih.gov
Solvent System Example: 2,6-dimethylpyridine/water in an ammonia atmosphere for coproporphyrin isomers d-nb.info
Visualization Viewing under long-wave fluorescent light nih.govresearchgate.net
Application Screening for porphyrin excretion patterns in the diagnosis of porphyria and fractionation of porphyrin isomers. nih.govoup.com

Spectroscopic Identification and Structural Elucidation Methods

Following chromatographic separation, various spectroscopic techniques are employed to confirm the identity and elucidate the structure of this compound and its metabolites.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of porphyrins, providing precise molecular weight information and valuable structural details through fragmentation analysis. molaid.com The technique measures the mass-to-charge ratio (m/z) of ionized molecules. pitt.edu For this compound, MS can confirm its molecular formula, which is C36H36N4O8.

When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures, where the LC separates the components before they enter the mass spectrometer. oup.com This combination is powerful for identifying and quantifying specific porphyrins in biological samples. oup.comnih.gov

In MS analysis, the porphyrin sample is first ionized. Various ionization techniques can be used, with electrospray ionization (ESI) being common for LC-MS applications. researchgate.net The resulting ions are then separated based on their m/z ratio by a mass analyzer. The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), provides information about the structure of the molecule, as different bonds break to form characteristic fragment ions. nih.gov This fragmentation data is crucial for distinguishing between isomers that have the same molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural confirmation of organic molecules, including porphyrins like this compound. molaid.comlibretexts.org Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. hmdb.cahmdb.ca

The structure of the tetramethyl ester of a porphyrin related to dehydroisocoproporphyrin was confirmed using proton NMR spectroscopy. molaid.com In an NMR spectrum, the chemical shift of a proton is influenced by its local electronic environment, allowing for the differentiation of protons in different parts of the molecule. libretexts.org The integration of the NMR signals provides the ratio of the number of protons giving rise to each signal. libretexts.org Furthermore, the splitting pattern of the signals (spin-spin coupling) reveals information about the connectivity of the atoms. libretexts.org By analyzing the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, the precise arrangement of atoms in the this compound molecule can be determined, confirming its structure.

UV-Visible Spectroscopy for Detection and Purity Assessment

UV-Visible spectroscopy is a fundamental technique for the detection and purity assessment of porphyrins due to their strong light absorption in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edutechnologynetworks.comdenovix.comlibretexts.org Porphyrins are characterized by a very intense absorption band in the near-UV region, known as the Soret band (typically around 400-410 nm), and several weaker absorption bands in the visible region, called Q-bands. core.ac.ukbioagilytix.com

The position and intensity of these absorption bands are sensitive to the specific structure of the porphyrin, its metalation state, and the solvent environment. core.ac.uk This makes UV-Visible spectroscopy a valuable tool for identifying and quantifying porphyrins. oup.com The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species, forms the basis for quantitative analysis. libretexts.org

In the context of analyzing this compound, UV-Visible spectroscopy is used as a detection method in HPLC. oup.com It can also be used to assess the purity of an isolated sample. A pure sample will exhibit a characteristic spectrum with well-defined Soret and Q-bands. The presence of impurities can lead to changes in the spectrum, such as the appearance of additional peaks or a broadening of the existing bands.

Table 3: Spectroscopic Data for Porphyrin Analysis

Analytical TechniqueInformation ProvidedApplication for this compound
Mass Spectrometry (MS) Molecular weight and fragmentation patterns pitt.eduConfirmation of molecular formula (C36H36N4O8) and structural elucidation through fragment analysis. molaid.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information based on the chemical environment of nuclei (e.g., ¹H) libretexts.orgDefinitive structural confirmation by analyzing chemical shifts, integration, and coupling patterns. molaid.com
UV-Visible Spectroscopy Electronic absorption properties (Soret and Q-bands) core.ac.ukbioagilytix.comDetection in HPLC, quantification, and assessment of sample purity. oup.comlibretexts.org

Radiochemical Assays for Enzyme Activity and Pathway Tracing

Radiochemical assays offer a highly sensitive method for determining the rate of enzyme-catalyzed reactions by tracking the transformation of a radioactive substrate into a radioactive product. creative-enzymes.com This is achieved by measuring the radioactivity of either the resulting product or the remaining substrate after separation from the reaction mixture. creative-enzymes.com The sensitivity of these assays allows them to be effective over a broad range of substrate concentrations. creative-enzymes.com

In the context of the heme biosynthesis pathway, of which this compound is an intermediate, radiolabeling has been a valuable tool. chemistry-chemists.comresearchgate.net For instance, the release of ¹⁴CO₂ from substrates labeled with ¹⁴C at a carboxyl group is a common and straightforward technique for assaying decarboxylases. creative-enzymes.com While not always the primary method for studying all enzymes in this pathway, radiometric methods have been shown to be significantly more sensitive and simpler than traditional techniques in certain cases. creative-enzymes.com

For pathway tracing, radiolabeled precursors can be introduced into a biological system to follow their metabolic fate. For example, ¹⁴C incorporation from exogenous compounds has been used to study the formation of δ-aminolevulinic acid, a precursor in the heme biosynthesis pathway. researchgate.net The subsequent detection of radiolabeled intermediates, including this compound, can elucidate the flow of metabolites through the pathway and identify potential alternative or side pathways.

A common application involves using radiolabeled substrates with purified enzymes or in cell cultures to measure enzyme activity directly. For example, the activity of aminoacyl-tRNA synthases, which are a type of ligase, has been almost exclusively assayed using radiometric methods. creative-enzymes.com In a typical assay, a radiolabeled substrate, such as ¹⁴C-labeled acetyl-CoA, is incubated with the enzyme, and the formation of the radiolabeled product is quantified over time. creative-enzymes.com Another example is the use of tritiated thymidine (B127349) to measure cell proliferation in response to antigens, where the incorporation of the radiolabel into DNA is quantified by liquid scintillation counting. google.com

Considerations for Sample Preparation and Derivatization for Enhanced Analysis

Proper sample preparation is a critical step to ensure accurate and reliable analysis of this compound and its metabolites from biological matrices. grafiati.com The complexity of these matrices often necessitates extraction and clean-up procedures to remove interfering substances. researchgate.netresearchgate.net

Sample Preparation Techniques

A common initial step in preparing biological samples, such as blood, urine, or feces, is centrifugation to separate cellular components from the liquid supernatant or plasma. grafiati.comtmiclinode.com For solid tissues, homogenization is typically required. Protein precipitation is another crucial step, often achieved by adding organic solvents like methanol, to remove proteins that can interfere with subsequent analysis. tmiclinode.com

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration of porphyrins and their precursors from biological fluids. researchgate.net This method involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes of interest, while allowing impurities to pass through. The analytes are then eluted with a suitable solvent. researchgate.net

Derivatization for Enhanced Analysis

Derivatization is a chemical modification technique used to alter the properties of an analyte to improve its detectability and chromatographic behavior, particularly for gas chromatography (GC) and liquid chromatography (LC) analysis. researchgate.netacademicjournals.orgsemanticscholar.org For compounds containing active hydrogens, such as those with -OH, -SH, -NH, and -COOH functional groups, derivatization is often necessary to increase their volatility for GC analysis. researchgate.net This process can also enhance the response of the analyte to a specific detector. researchgate.net

The main types of derivatization reactions include:

Alkylation: This process, which includes esterification, protects active hydrogens in a molecule. researchgate.net

Acylation: This reaction introduces an acyl group to compounds with active hydrogens, converting them into esters, thioesters, and amides, which are more volatile. researchgate.net

Silylation: This is a common method for creating volatile derivatives for GC analysis. researchgate.net

Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). semanticscholar.orgwelch-us.com Pre-column derivatization involves reacting the analyte with a reagent and performing a clean-up step before injecting the sample into the chromatograph. academicjournals.org Post-column derivatization occurs after the components of the sample have been separated. welch-us.com While derivatization can significantly improve sensitivity and selectivity, it also adds complexity and cost to the analytical procedure. welch-us.com

For the analysis of porphyrins, derivatization to form methyl esters is a common practice, particularly for GC analysis. google.com This enhances their volatility and allows for better separation and detection.

Analytical Consideration Description Purpose Common Techniques
Sample Preparation Initial treatment of the biological sample to isolate and concentrate the analyte.To remove interfering substances and prepare the sample for instrumental analysis. researchgate.netresearchgate.netCentrifugation, Protein Precipitation, Solid-Phase Extraction (SPE). grafiati.comresearchgate.nettmiclinode.com
Derivatization Chemical modification of the analyte to improve its analytical properties.To increase volatility, enhance detector response, and improve chromatographic separation. researchgate.netacademicjournals.orgsemanticscholar.orgAlkylation, Acylation, Silylation, Esterification. google.comresearchgate.net

Biological and Pathobiochemical Significance of Dehydroisocoproporphyrinogen Accumulation

Role as a Biomarker of Perturbed Heme Biosynthesis

The accumulation of dehydroisocoproporphyrinogen serves as a significant biomarker for disruptions in the heme biosynthetic pathway. Specifically, its presence indicates a functional deficiency of the enzyme uroporphyrinogen decarboxylase (UROD). In a healthy state, the intermediates of heme synthesis, known as porphyrinogens, are efficiently converted from one to the next by a series of enzymes. However, when an enzyme such as UROD is deficient, its substrate, uroporphyrinogen III, and other preceding porphyrinogens accumulate in the liver. merckmanuals.commedscape.com This accumulation leads to the formation of alternative metabolic byproducts, including this compound.

The detection of this compound's metabolic product, isocoproporphyrin (B1205907), in urine and feces is a hallmark diagnostic feature of certain hepatic porphyrias. nih.govfrontierspecialtychemicals.com While small amounts of various porphyrins are normally excreted, a significant elevation of isocoproporphyrin is a strong indicator of underlying enzymatic defects in the heme pathway. nih.gov This makes the analysis of porphyrin profiles in biological samples a critical tool for diagnosing and differentiating various types of porphyria. frontierspecialtychemicals.comfoodb.ca

Mechanistic Contribution to Hepatic Porphyrias

This compound plays a direct role in the pathophysiology of hepatic porphyrias, primarily through its association with the inhibition of UROD and the subsequent accumulation of phototoxic porphyrins.

Porphyria Cutanea Tarda (PCT), the most common form of porphyria, is characterized by a deficiency in hepatic UROD activity. medscape.com This deficiency can be inherited (familial PCT) or acquired, with factors like alcohol consumption, estrogen use, hepatitis C infection, and iron overload contributing to the acquired form. merckmanuals.comnih.gov The reduced UROD activity leads to the accumulation of uroporphyrinogen and other highly carboxylated porphyrinogens in the liver. merckmanuals.com

Under these conditions, pentacarboxylic porphyrinogen (B1241876) III, an intermediate in the stepwise decarboxylation of uroporphyrinogen III to coproporphyrinogen III, is diverted from the main heme synthesis pathway. It is instead acted upon by coproporphyrinogen oxidase, leading to the formation of this compound. youtube.com The accumulation of porphyrinogens, including the precursor to this compound, is believed to contribute to the formation of a UROD inhibitor, further exacerbating the enzyme's deficiency. merckmanuals.com The oxidized products of these accumulated porphyrinogens, which are porphyrins, are photosensitive molecules. When they travel to the skin, they can be activated by sunlight, leading to the characteristic blistering cutaneous lesions of PCT.

Hepatoerythropoietic Porphyria (HEP) is a rare and severe autosomal recessive form of porphyria, often considered the homozygous form of familial PCT. youtube.comtaylorandfrancis.commdpi.com It results from a profound deficiency of UROD activity, typically less than 10% of normal levels, due to mutations in both copies of the UROD gene. taylorandfrancis.com The clinical manifestations of HEP are similar to PCT but are much more severe and appear earlier in life, usually in infancy or early childhood. taylorandfrancis.commdpi.com

The fundamental pathobiochemical mechanism in HEP is the same as in PCT but significantly amplified due to the severe UROD deficiency. This leads to a massive accumulation of uroporphyrinogen and pentacarboxylic porphyrinogen in the liver and erythrocytes. nih.gov Consequently, there is a substantial shunting of pentacarboxylic porphyrinogen III into the alternative pathway, resulting in a significant production of this compound. The subsequent accumulation of its oxidized product, isocoproporphyrin, is a characteristic finding in the feces of HEP patients. youtube.com

Formation and Excretion of Isocoproporphyrin as an Indicator of this compound Metabolism

This compound itself is an unstable porphyrinogen. It is readily oxidized to the more stable porphyrin, isocoproporphyrin. This conversion can also be influenced by gut microflora. youtube.com The measurement of isocoproporphyrin in excreta, particularly in feces, is a reliable indicator of this compound metabolism and, by extension, of UROD deficiency. frontierspecialtychemicals.comfoodb.ca

In both PCT and HEP, the fecal porphyrin profile is characteristically complex, with a notable predominance of isocoproporphyrin, alongside elevated levels of uroporphyrin and heptacarboxylporphyrin. frontierspecialtychemicals.comnih.gov The analysis of fecal porphyrins by methods such as high-performance liquid chromatography (HPLC) allows for the specific identification and quantification of isocoproporphyrin, aiding in the differential diagnosis of porphyrias.

Typical Porphyrin Excretion Patterns in Hepatic Porphyrias
Porphyria TypeUrine PorphyrinsFecal Porphyrins
Porphyria Cutanea Tarda (PCT)Increased Uroporphyrin and HeptacarboxylporphyrinIncreased Isocoproporphyrin, Heptacarboxylporphyrin, and Pentacarboxylporphyrin
Hepatoerythropoietic Porphyria (HEP)Markedly Increased Uroporphyrin and HeptacarboxylporphyrinMarkedly Increased Isocoproporphyrin

Implications for Understanding Heme Metabolic Regulation and Dysregulation

The formation of this compound and its subsequent metabolites highlights the intricate regulation of the heme biosynthesis pathway and the consequences of its disruption. The existence of this alternative metabolic route demonstrates a degree of metabolic flexibility, which, under pathological conditions, leads to the production of compounds that contribute to the disease phenotype.

The study of this compound accumulation underscores the critical role of UROD as a key regulatory point in heme synthesis. A significant decrease in its activity not only halts the direct pathway to heme but also triggers a cascade of events, including the formation of inhibitory substances and the shunting of intermediates into alternative, detrimental pathways. merckmanuals.com Understanding these mechanisms is crucial for developing targeted therapies for hepatic porphyrias that aim to either restore enzyme function, reduce the accumulation of toxic intermediates, or inhibit the production of photosensitizing porphyrins.

Advanced Research Topics and Future Directions in Dehydroisocoproporphyrinogen Studies

In Vitro Reconstitution and Kinetic Studies of Enzymatic Reactions

Advanced research into dehydroisocoproporphyrinogen necessitates a detailed understanding of the enzymes involved in its formation and subsequent metabolism. In vitro reconstitution of the enzymatic reactions involving this intermediate is a important step. This process involves isolating and purifying the relevant enzymes, such as coproporphyrinogen oxidase, and studying their activity in a controlled laboratory setting.

A key area of investigation is the kinetic analysis of these enzymatic reactions. By measuring reaction rates under varying substrate concentrations, researchers can determine crucial parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These kinetic parameters provide insights into the efficiency and regulatory mechanisms of the enzymes that metabolize this compound. For instance, studies on uroporphyrinogen decarboxylase have shown that mutations can lead to a protein with a significantly shorter half-life, impacting its enzymatic activity. annualreviews.org

Understanding the kinetics is also vital for comprehending the pathobiochemical consequences of enzyme deficiencies. For example, in porphyria cutanea tarda (PCT), a deficiency in uroporphyrinogen decarboxylase leads to the accumulation of 5-carboxylate porphyrinogen (B1241876) III. wordpress.com This intermediate is then acted upon by coproporphyrinogen oxidase to form this compound, which accumulates due to the impaired subsequent enzymatic step. wordpress.com

Future research will likely focus on more complex in vitro systems that more closely mimic the cellular environment. This could involve co-reconstituting multiple enzymes of the heme biosynthetic pathway to study their interactions and the channeling of intermediates like this compound. Such studies will be instrumental in developing a more complete picture of heme metabolism and its dysregulation in disease.

Computational Modeling and In Silico Analysis of Enzyme-Substrate Interactions

Computational modeling and in silico analysis have become indispensable tools for investigating the intricate interactions between enzymes and their substrates at a molecular level. mghpcc.org These methods are particularly valuable for studying transient molecules like this compound and its associated enzymes. Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods allow researchers to visualize and analyze the dynamic processes of substrate binding, conformational changes in the enzyme, and the catalytic mechanism itself. mghpcc.orgnih.gov

In silico docking studies, for example, can predict the most likely binding poses of a substrate within the active site of an enzyme. mdpi.comresearchgate.net Such studies have been employed to investigate the binding of various porphyrinogen intermediates to enzymes like protoporphyrinogen (B1215707) oxidase (PPO). mdpi.comresearchgate.net These models have revealed that the binding energies of the substrate and its intermediates can differ significantly, with the initial substrate often exhibiting the most favorable binding energy. mdpi.comresearchgate.net This is consistent with the increasing rigidity of the molecule as it progresses through the reaction steps. mdpi.com

Furthermore, computational analyses can shed light on the specific amino acid residues that are critical for substrate recognition and catalysis. core.ac.uk For instance, modeling has shown the importance of specific arginine and serine residues in binding the propionate (B1217596) groups of porphyrinogen substrates in enzymes like uroporphyrinogen decarboxylase and ferrochelatase. pnas.org By simulating mutations in these key residues, researchers can predict their impact on enzyme function, which can then be validated through experimental studies. core.ac.uk

The future of computational modeling in this field lies in the development of more accurate and predictive models. nih.govlongdom.org This includes the use of machine learning and artificial intelligence to analyze large datasets from simulations and experiments, leading to a deeper understanding of the structure-function relationships of enzymes involved in this compound metabolism. nih.govlongdom.org These advancements will not only enhance our fundamental knowledge but also aid in the rational design of inhibitors or activators of these enzymes for therapeutic purposes. plos.org

Table 1: Examples of Computational Approaches in Porphyrinogen Research

Computational TechniqueApplication in this compound StudiesKey Insights
Molecular Docking Predicting the binding orientation of this compound and related intermediates in the active site of enzymes like coproporphyrinogen oxidase. mdpi.comresearchgate.netDetermination of favorable binding energies and identification of key interacting amino acid residues. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the enzyme-substrate complex over time to understand conformational changes and binding stability. mghpcc.orgplos.orgRevelation of metastable binding intermediates and the role of specific residues in guiding the substrate into the active site. plos.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Investigating the electronic details of the enzymatic reaction mechanism, including bond breaking and formation. mghpcc.orgnih.govElucidation of the catalytic steps and the transition states involved in the conversion of this compound.
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate the chemical structure of porphyrinogen analogues with their biological activity. nih.govPrediction of the inhibitory or substrate potential of novel compounds. nih.gov

Characterization of Novel this compound-Related Intermediates or Derivatives

The metabolic pathway of heme synthesis is complex, and it is plausible that novel intermediates and derivatives related to this compound exist, particularly under pathological conditions. The identification and characterization of these novel molecules are crucial for a complete understanding of porphyrin metabolism and its associated disorders.

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are instrumental in this endeavor. wiley.comajol.info These methods allow for the separation and identification of various porphyrin compounds in biological samples with high sensitivity and specificity. wiley.com For instance, a sulfonic acid metabolite of isocoproporphyrin (B1205907), likely formed from the sulfonation of the vinyl group of this compound, has been identified. researchgate.net This novel derivative was found in greater abundance than other isocoproporphyrin derivatives in certain toxicological contexts, suggesting it could be a more sensitive biomarker. researchgate.net

The formation of such novel derivatives can be influenced by various factors, including exposure to certain chemicals. For example, hexachlorobenzene (B1673134) intoxication is known to disrupt heme metabolism and lead to the formation of unusual porphyrin profiles. researchgate.net

Future research in this area will likely focus on untargeted metabolomics approaches to systematically screen for unknown porphyrin-related compounds in various biological matrices. The structural elucidation of any newly discovered intermediates or derivatives will require a combination of advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Understanding the biological activities of these novel molecules will be a key step in determining their significance in health and disease.

Development of High-Throughput Analytical Platforms for Porphyrinogen Profiling

The diagnosis and monitoring of porphyrias, as well as research into the metabolism of this compound, rely on the accurate measurement of porphyrinogen profiles in biological samples. nih.govnih.gov The development of high-throughput analytical platforms is essential for processing large numbers of samples efficiently and for obtaining comprehensive metabolic snapshots.

Reverse-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection is a well-established and robust method for separating and quantifying porphyrins and their isomers. nih.govnih.govresearchgate.net This technique is considered a gold standard for the routine analysis of porphyrins in urine, feces, and plasma. nih.govnih.gov The separation of isomers is particularly important for the differential diagnosis of certain porphyrias. nih.govresearchgate.net

More recently, ultra-high-performance liquid chromatography-mass spectrometry (uHPLC-MS) has emerged as a powerful tool for porphyrinogen profiling. nih.gov This method offers enhanced sensitivity and specificity, allowing for the identification and quantification of a wide range of porphyrin derivatives, even in complex biological matrices like liver tissue. nih.gov The use of high-resolution mass spectrometry further improves the accuracy of metabolite identification. nih.gov

Future advancements in this field are expected to focus on further increasing the throughput and comprehensiveness of these analytical platforms. This may involve the miniaturization of analytical systems, the development of novel stationary phases for improved separation of isomers, and the integration of automated sample preparation workflows. The application of techniques like coldspray ionization time-of-flight mass spectrometry (Coldspray-TOFMS) may also prove beneficial for the analysis of unstable porphyrin isomers. jeol.com The ultimate goal is to create platforms that can provide rapid, quantitative, and comprehensive porphyrinogen profiles for both clinical diagnostics and fundamental research. worldscientific.com

Table 2: Comparison of Analytical Platforms for Porphyrinogen Profiling

Analytical PlatformAdvantagesDisadvantagesApplications
HPLC with Fluorescence Detection Robust, reliable, good for isomer separation. nih.govnih.govresearchgate.netMay require sample extraction, lower throughput than some newer methods. nih.govRoutine clinical diagnosis of porphyrias. nih.govnih.gov
uHPLC-MS/MS High sensitivity and specificity, can identify a wide range of derivatives, high-resolution capabilities. wiley.comnih.govMore complex instrumentation, may require specialized expertise.Research on porphyrin metabolism, biomarker discovery, toxicological studies. wiley.comnih.gov
Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) High separation efficiency, suitable for isomer separation, requires small sample volumes. ubc.caCan be less robust than HPLC for routine analysis.Separation of complex mixtures of porphyrin isomers, including regioisomers and enantiomers. ubc.ca

Investigating the Role of Specific Isomers in Pathobiochemical Processes

The heme biosynthetic pathway produces specific isomers of porphyrinogens, and only the type III isomers are utilized for heme synthesis. spmi.pt The accumulation of non-functional type I isomers or the formation of atypical isomers like isocoproporphyrin can have significant pathobiochemical consequences. Investigating the specific roles of these different isomers is crucial for understanding the mechanisms of disease in porphyrias.

For example, in porphyria cutanea tarda (PCT), the accumulation of uroporphyrinogen I and III leads to the production of various porphyrin isomers that are excreted in the urine and feces. nih.gov The characteristic fecal finding in PCT is isocoproporphyrin, which is formed from this compound. helsinki.fi The relative amounts of different isomers can provide valuable diagnostic information.

The biological effects of these different isomers may also vary. For instance, the accumulation of specific porphyrin isomers in the skin is responsible for the photosensitivity observed in many porphyrias. spmi.pt The physicochemical properties of the isomers, such as their solubility, can influence their tissue distribution and excretion pathways. cuni.cz Porphyrins with a higher number of carboxyl groups are more water-soluble and are primarily excreted in the urine, while those with fewer carboxyl groups are more lipophilic and are excreted in the bile and feces. cuni.cz

Future research should focus on elucidating the specific interactions of different porphyrinogen isomers with cellular components, including proteins and membranes. This could reveal novel mechanisms by which these isomers contribute to cellular damage and disease pathology. The development of analytical methods that can accurately quantify the full spectrum of isomers in different biological compartments will be essential for these investigations. The study of how different isomers, such as constitutional or configurational isomers, impact biological systems is a growing area of interest in pharmacology and toxicology. nih.gov

Elucidation of Mechanisms of Non-Enzymatic Transformations and Stability of this compound

Porphyrinogens, including this compound, are generally unstable molecules that are prone to non-enzymatic oxidation to their corresponding porphyrins, especially in the presence of oxygen. annualreviews.orgcuni.cz This auto-oxidation is a key process in the pathophysiology of the porphyrias, as the resulting porphyrins are phototoxic and can cause tissue damage. spmi.pt

The stability of this compound and the mechanisms of its non-enzymatic transformation are important areas of research. Factors that can influence the rate of oxidation include pH, the presence of metal ions, and the local redox environment. Understanding these factors can provide insights into why porphyrins accumulate in certain tissues and under specific conditions.

For example, the conversion of this compound to isocoproporphyrin is thought to occur through oxidation, potentially facilitated by gut bacteria. helsinki.fi The stability of this intermediate within different biological compartments, such as the liver versus the gut, will influence the types and amounts of porphyrins that are ultimately formed and excreted.

Future studies should aim to characterize the kinetics and products of the non-enzymatic degradation of this compound under various physiologically relevant conditions. This could involve the use of spectroscopic techniques to monitor the transformation process in real-time. Computational modeling could also be employed to predict the stability of the molecule and the most likely pathways for its non-enzymatic degradation. A deeper understanding of these processes could lead to new therapeutic strategies aimed at reducing the formation of toxic porphyrins in patients with porphyria.

Further Exploration of Microbial Contributions to this compound Metabolism in Biological Niches

The gut microbiota plays a significant role in the metabolism of a wide range of compounds, including those derived from host metabolism. wikipedia.org There is growing evidence that intestinal bacteria are involved in the transformation of porphyrinogens, including this compound. helsinki.fiscispace.com

In conditions where this compound accumulates, such as porphyria cutanea tarda, it is excreted in the bile and enters the gut. nih.gov Here, it is believed to be oxidized by the gut flora to isocoproporphyrin, which is then excreted in the feces. nih.govscispace.com The specific bacterial species and enzymes responsible for this transformation are not yet fully characterized.

The composition of the gut microbiota can vary significantly between individuals and can be influenced by factors such as diet and antibiotic use. wikipedia.org These variations could potentially impact the metabolism of this compound and contribute to the variable clinical presentation of porphyrias. For example, specific gut bacteria are known to produce enzymes like bile salt hydrolases that can modify host-derived molecules. nih.gov It is plausible that similar enzymatic activities are involved in porphyrinogen metabolism.

Future research in this area should focus on identifying the specific gut microbes and microbial enzymes that metabolize this compound. This could be achieved through a combination of techniques, including in vitro co-culture experiments with specific bacterial strains, metagenomic analysis of the gut microbiome in patients with porphyria, and metabolomic analysis of fecal samples. nih.govfrontiersin.org A better understanding of the microbial contribution to porphyrinogen metabolism could open up new avenues for therapeutic intervention, such as the use of probiotics or prebiotics to modulate the gut microbiota in a beneficial way. nih.gov The study of microbial metabolism is a vast field, with many prokaryotes exhibiting versatile metabolic capabilities. youtube.comelifesciences.org

Applications of Isotopic Tracer Analysis for Pathway Elucidation

Isotopic tracer analysis has been a cornerstone in unraveling the intricate steps of metabolic pathways, and its application to the study of porphyrin biosynthesis is a classic example of its power. The elucidation of the biosynthetic route to this compound, a key intermediate in certain alternative heme biosynthetic pathways, relies heavily on these techniques. By introducing isotopically labeled precursors into a biological system, researchers can track the atoms' progression into the final molecule, thereby mapping the sequence of reactions and identifying the origin of each atom.

The foundational work in porphyrin biosynthesis demonstrated that only two simple precursors, glycine (B1666218) and succinate, are required to assemble the complex porphyrin macrocycle. nih.gov Early experiments, such as those conducted by David Shemin, utilized ¹⁵N-labeled glycine to establish it as the nitrogenous precursor of heme. egyankosh.ac.in Subsequent studies with ¹⁴C-labeled substrates further detailed the origin of the carbon atoms in the porphyrin ring. nih.gov

This same fundamental approach is applied to elucidate the formation of this compound. The general principles of tracer-based metabolomics involve introducing a stable isotope-labeled precursor, such as ¹³C-labeled glutamate (B1630785) or glycine, into a system and then using mass spectrometry to analyze the distribution of the heavy isotope in the resulting metabolites. nih.gov This allows for a quantitative understanding of the flux through different branches of the pathway.

In the context of this compound, isotopic tracers help to:

Confirm the precursors of the molecule.

Determine the sequence of enzymatic reactions.

Distinguish between different proposed biosynthetic routes.

Quantify the flow of metabolites through the pathway.

For instance, in many bacteria, the biosynthesis of the initial precursor, 5-aminolevulinic acid (ALA), proceeds via the "C5 pathway," which utilizes glutamate. asm.org By supplying ¹³C-labeled glutamate, researchers can trace the incorporation of the labeled carbons into this compound, confirming this pathway's activity.

The following table illustrates how isotopic labeling of a precursor, in this case, 5-aminolevulinic acid, can be used to trace its incorporation into the subsequent intermediates of the porphyrin pathway, including this compound.

Labeled PrecursorIntermediateExpected Labeling Pattern in this compoundInformation Gained
[5-¹³C]-5-Aminolevulinic AcidPorphobilinogenThe carbon atom derived from the 5-position of ALA will be labeled throughout the macrocycle.Confirms ALA as the direct precursor to the pyrrole (B145914) units of this compound.
[¹⁵N]-Glycine5-Aminolevulinic AcidThe nitrogen atoms in the four pyrrole rings of this compound will be labeled.Establishes glycine as the ultimate source of the nitrogen atoms in the porphyrin structure. egyankosh.ac.in
[1-¹³C]-Acetate (via Succinyl-CoA)Succinyl-CoASpecific carbon atoms in the propionate and acetate (B1210297) side chains, as well as in the macrocycle itself, will be labeled.Elucidates the contribution of the tricarboxylic acid (TCA) cycle to the carbon backbone of the porphyrin. nih.gov

These tracer studies are often complex, requiring sophisticated analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to pinpoint the exact location of the isotopic labels within the molecule. nih.gov The data generated from such experiments are crucial for building a complete and accurate picture of the biosynthetic pathway leading to this compound and understanding its role in the broader context of tetrapyrrole metabolism. Radiochemical methods have also been developed for the specific measurement of intermediates like this compound, further enabling detailed kinetic analysis of the pathway. iaea.org

Q & A

Q. What analytical methods are recommended for detecting and quantifying dehydroisocoproporphyrinogen in biological samples?

High-performance liquid chromatography (HPLC) coupled with spectroscopic methods (e.g., UV-Vis or fluorescence detection) is the gold standard for identifying and quantifying this compound. For fecal or hepatic samples, reverse-phase HPLC with gradient elution can resolve isomers, as demonstrated in studies of porphyria patients . Spectrophotometric quantification requires calibration with synthetic standards to account for structural similarities to other porphyrinogens. Cross-validation using mass spectrometry (LC-MS/MS) is advised to confirm peak identities, especially in complex matrices .

Q. How can researchers ensure reproducibility when synthesizing this compound analogs?

Synthesis protocols must include stepwise decarboxylation of uroporphyrinogen III under controlled enzymatic or chemical conditions. Document reaction parameters (pH, temperature, and cofactors like coproporphyrinogen oxidase activity) to replicate the sequential decarboxylation pathway observed in vivo . Purity verification via NMR and HPLC, coupled with comparison to synthetic reference standards, is critical. Experimental details (e.g., solvent systems, enzyme sources) should be fully disclosed in supplementary materials to enable replication .

Advanced Research Questions

Q. How do conflicting findings about this compound accumulation in hepatic porphyrias arise, and how can they be resolved?

Discrepancies often stem from variations in sample preparation (e.g., fecal vs. hepatic tissue), gut microflora activity altering metabolite profiles, or incomplete inhibition of uroporphyrinogen decarboxylase in model systems . To address contradictions:

  • Standardize sample collection (e.g., anaerobic handling to prevent oxidation).
  • Use in vitro models with controlled enzyme kinetics (e.g., chicken erythrocyte haemolysates) to isolate metabolic steps .
  • Perform longitudinal studies to distinguish between transient accumulation and chronic dysregulation.

Q. What experimental strategies can elucidate the role of this compound in porphyrin disorder progression?

A multi-omics approach is recommended:

  • Enzyme kinetics : Measure coproporphyrinogen oxidase activity under varying substrate concentrations (e.g., pentacarboxylic porphyrinogen III isomers) to identify rate-limiting steps .
  • Metabolite profiling : Compare fecal, urinary, and hepatic porphyrin profiles in genetic vs. toxin-induced porphyria models to distinguish primary vs. secondary metabolic disruptions .
  • Gene-environment interactions : Use CRISPR-edited cell lines with specific uroporphyrinogen decarboxylase mutations to study how environmental factors (e.g., hexachlorobenzene exposure) exacerbate accumulation .

Q. How should researchers design studies to investigate the oxidative stability of this compound in different biological matrices?

  • Controlled oxidation assays : Incubate synthetic this compound under aerobic/anaerobic conditions and monitor degradation products via time-resolved HPLC.
  • Matrix effects : Compare stability in bile, fecal extracts, and plasma to identify protective or destabilizing factors .
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled substrates to trace oxidative pathways and confirm intermediate identities .

Methodological Best Practices

Q. What criteria should guide the selection of animal models for studying this compound-related pathologies?

Prioritize models with:

  • Genetic fidelity (e.g., rodents expressing human uroporphyrinogen decarboxylase mutations).
  • Clinically relevant phenotypes (e.g., hepatic porphyrin accumulation, photosensitivity).
  • Compatibility with longitudinal sampling (e.g., non-invasive fecal monitoring) . Avoid overreliance on toxin-induced models (e.g., hexachlorobenzene), which may not fully replicate inherited metabolic defects .

Q. How can researchers validate novel hypotheses about this compound’s interactions with gut microbiota?

  • Gnotobiotic models : Colonize germ-free mice with defined microbial communities to test specific bacterial contributions to porphyrin metabolism.
  • Metagenomic sequencing : Correlate microbial taxa with fecal isocoproporphyrin/dehydroisocoproporphyrinogen ratios .
  • In vitro fermentation : Incubate this compound with human gut microbiota extracts to identify transformation products .

Data Analysis & Reporting

Q. What statistical approaches are appropriate for analyzing this compound variability in heterogeneous samples?

  • Multivariate analysis : Use principal component analysis (PCA) to disentangle biological variability (e.g., patient genotype) from technical noise (e.g., HPLC batch effects).
  • Non-parametric tests : Apply Mann-Whitney U tests for non-normal distributions common in small clinical cohorts.
  • Power calculations : Predefine sample sizes based on pilot studies to detect clinically meaningful differences in porphyrin levels .

Q. How should contradictory data on enzyme inhibition effects be reported?

  • Transparency : Disclose all raw data (e.g., reaction rates, substrate concentrations) in supplementary tables.
  • Error analysis : Quantify technical vs. biological variability using repeated measures ANOVA.
  • Mechanistic modeling : Use Michaelis-Menten kinetics to reconcile discrepancies in enzyme inhibition profiles across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.